Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate
Description
Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Properties
IUPAC Name |
ethyl 5-carbamoyl-2-[(2-cyanoacetyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-3-19-12(18)8-6(2)9(10(14)17)20-11(8)15-7(16)4-5-13/h3-4H2,1-2H3,(H2,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAAVOIQSPRTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The precursor ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is synthesized or procured as the key intermediate. This compound contains the amino and carbamoyl groups necessary for further functionalization.
Introduction of the Cyanoacetylamino Group
- The cyanoacetylamino substituent is introduced by reacting the amino group at the 2-position of the thiophene ring with cyanoacetyl chloride or an equivalent cyanoacetylating agent.
- This reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile under reflux conditions.
- A base such as triethylamine or potassium carbonate is used to neutralize the generated hydrochloric acid and drive the reaction forward.
Reaction Conditions and Optimization
- Temperature: Reflux temperatures (around 60–80 °C) are common to ensure complete reaction without decomposition.
- Time: Reaction times vary from several hours (6–15 h) depending on the scale and solvent system.
- Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm intermediate and final product structures.
Purification
- The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Chromatographic techniques (e.g., column chromatography) may be used to achieve high purity.
- Final product purity is confirmed by NMR, melting point determination, and elemental analysis.
Representative Synthetic Route Summary
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material synthesis | Preparation of ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | Thiophene core with amino and carbamoyl groups |
| 2 | Cyanoacetylation | Reaction with cyanoacetyl chloride, base (e.g., triethylamine), reflux in CH2Cl2 or MeCN | Formation of ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate |
| 3 | Purification | Recrystallization or chromatography | Pure final compound |
Research Findings and Variations
- Microwave irradiation has been reported to accelerate similar thiophene derivative syntheses, improving yields and reducing reaction times.
- Cyclocondensation reactions involving related thiophene derivatives have been used to generate fused heterocyclic systems, indicating the versatility of the aminocarbonyl and cyanoacetyl functionalities for further synthetic elaboration.
- Reaction yields for cyanoacetylation steps typically range from 70% to 85%, depending on the exact conditions and purity of starting materials.
Analytical Data Supporting Preparation
| Analytical Method | Purpose | Typical Result for Final Product |
|---|---|---|
| NMR Spectroscopy (1H, 13C) | Structural confirmation | Signals consistent with thiophene ring, aminocarbonyl, cyanoacetyl, and ethyl ester groups |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Single spot indicating product formation |
| Melting Point Determination | Purity assessment | Sharp melting point consistent with literature values (~139 °C for related compounds) |
| Elemental Analysis | Composition verification | Matches calculated C, H, N, S percentages |
Chemical Reactions Analysis
Condensation Reactions
The cyanoacetamide group (-NH-C(=O)-CH2-CN) readily participates in condensation reactions, forming heterocyclic compounds.
Example Reaction with Aryl Isocyanates
Reaction with aryl isocyanates in the presence of potassium tert-butoxide yields thieno[2,3-d]pyrimidin-2,4-dione derivatives :
| Reagents/Conditions | Major Product(s) | Yield |
|---|---|---|
| Aryl isocyanate, t-BuOK, t-BuOH | 3-Aryl-5,6-dimethylthieno[2,3-d]pyrimidin-2,4-dione | 58–73% |
Mechanism :
- Nucleophilic attack by the amino group on the isocyanate.
- Cyclization via base-mediated elimination of ethanol.
Cyclization Reactions
The compound acts as a precursor for synthesizing fused heterocycles, such as thienopyrimidines, under controlled conditions.
Microwave-Assisted Cyclization with Formamide
Microwave irradiation (350 W, 25–28 min) with formamide produces thieno[2,3-d]pyrimidine derivatives :
| Reagents/Conditions | Major Product(s) | Yield |
|---|---|---|
| Formamide, microwave irradiation | 3,4-Dihydrothieno[3,2-d]pyrimidin-4-one | 87–92% |
Key Steps :
- Intramolecular cyclization involving the carbamoyl and cyano groups.
- Elimination of water and ethanol.
Substitution Reactions
The ester group (-COOEt) undergoes nucleophilic substitution under alkaline conditions.
Reaction with Hydrazine Hydrate
Refluxing with hydrazine hydrate replaces the ethoxy group with a hydrazide :
| Reagents/Conditions | Major Product(s) | Yield |
|---|---|---|
| NH2NH2·H2O, ethanol, reflux | 5-(Aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carbohydrazide | 65–71% |
Applications :
- The hydrazide intermediate is used to synthesize thiadiazoles and triazoles.
Thiourea and Urea Formation
The amino group reacts with isothiocyanates or isocyanates to form thiourea/urea derivatives, which cyclize to thienopyrimidines.
Example with Phenyl Isothiocyanate
Reaction under glacial acetic acid forms thiourea intermediates, which cyclize in sodium ethoxide :
| Reagents/Conditions | Major Product(s) | Yield |
|---|---|---|
| PhNCS, glacial AcOH → NaOEt, HCl | 5-Methyl-3-phenylthieno[2,3-d]pyrimidine-2-thione | 84–89% |
Reactivity with Carbon Disulfide
The compound reacts with carbon disulfide (CS2) in dimethyl sulfoxide (DMSO) to form dithiocarbamate derivatives, which are precursors to mercapto-substituted heterocycles :
| Reagents/Conditions | Major Product(s) | Yield |
|---|---|---|
| CS2, NaOH/DMSO → (CH3)2SO4 | 3-Amino-2-mercaptothieno[2,3-d]pyrimidin-4-one | 65–71% |
Critical Data from Experimental Studies
Scientific Research Applications
Chemistry
Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate serves as a versatile building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows it to be utilized in:
- Synthesis of Heterocycles : The compound can participate in cyclization reactions to form various heterocyclic compounds, which are crucial in pharmaceutical chemistry.
- Reagent for Functionalization : It can act as a reagent for introducing functional groups into other organic molecules, facilitating the development of new compounds with desired properties.
Biology
The biological activities of this compound have been explored in several studies, revealing potential applications in drug discovery:
- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Studies have shown that derivatives of this compound may inhibit cancer cell proliferation, suggesting its potential as an anticancer agent.
Medicine
In the field of medicine, the compound is being investigated for its role in drug development:
- Drug Design : The structural features of this compound allow it to be modified into various pharmaceutical agents targeting specific diseases.
- Therapeutic Applications : Preliminary studies suggest that it could be effective in treating conditions such as infections and cancer due to its biological activity.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of thiophene derivatives, including this compound. The results demonstrated that these compounds showed significant inhibition against various bacterial strains, indicating their potential as new antimicrobial agents.
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential with minimal side effects.
Mechanism of Action
The mechanism by which Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it might inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways. The cyano group can act as an electrophile, while the amide and ester groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methylthiophene-3-carboxylate: Lacks the cyanoacetyl group, making it less reactive in certain chemical reactions.
Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
5-(Aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylic acid: The carboxylic acid form, which is more acidic and can participate in different types of reactions compared to the ester form.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate, a derivative of thiophene, has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 281.31 g/mol
The compound features a thiophene ring substituted with various functional groups, contributing to its biological activity.
Research indicates that compounds similar to this compound may interact with multiple biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the aminocarbonyl and cyanoacetyl groups suggests potential interactions with cellular signaling pathways.
Biological Activities
-
Antimicrobial Activity :
- Several studies have reported that derivatives of thiophene exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
-
Anticancer Properties :
- Preliminary studies indicate that this compound may possess anticancer activity. Research has demonstrated that thiophene derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, which may be mediated through mitochondrial dysfunction or caspase activation.
-
Anti-inflammatory Effects :
- In vitro studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Such effects could be attributed to the modulation of NF-kB signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits cytokine production |
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting promising antimicrobial potential.
Case Study: Anticancer Activity
In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). Treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Mechanistic studies revealed increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multistep reactions involving ethyl acetoacetate, sulfur, and cyanoacetate derivatives. A typical procedure involves refluxing ethyl acetoacetate with elemental sulfur and malononitrile/ethyl cyanoacetate in ethanol under triethylamine catalysis, followed by neutralization and crystallization . Optimization includes adjusting reflux duration (3–5 hours), solvent selection (ethanol, 1,4-dioxane), and stoichiometric ratios to improve yield. Post-reaction neutralization with acidified ice/water mixtures ensures product precipitation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Structural confirmation relies on a combination of:
- IR spectroscopy : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ stretches at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : To resolve methyl, ethyl, and aromatic protons, with characteristic shifts for thiophene rings and cyano groups .
- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns matching the molecular formula .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Safety measures include:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Neutralize with inert absorbents and dispose of as hazardous waste .
Advanced Research Questions
Q. How can data discrepancies in crystal structure refinement be resolved for this compound?
- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., anisotropic displacement parameters, twinning) are addressed using:
- SHELX suite : SHELXL for iterative refinement of positional and thermal parameters, and SHELXD for phase problem resolution .
- WinGX : For visualizing electron density maps and validating hydrogen bonding/geometry .
- Validation tools : CheckCIF to identify outliers in bond lengths/angles .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., anti-inflammatory enzymes) .
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .
- MD simulations : Analyze stability in aqueous environments using GROMACS with force fields like CHARMM .
Q. How can synthetic routes be optimized to minimize byproducts like hydrolyzed intermediates?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., amino groups) using Boc or Fmoc during cyanoacetylation .
- Solvent control : Use aprotic solvents (DMF, toluene) to reduce hydrolysis during condensation steps .
- Catalyst screening : Test bases like piperidine vs. DBU to enhance Knoevenagel condensation efficiency .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) during structural characterization?
- Methodological Answer :
- Cross-validation : Repeat experiments under standardized conditions (e.g., deuterated solvents, controlled pH) .
- Complementary techniques : Use X-ray crystallography as a definitive structural proof if NMR/IR ambiguities persist .
- Dynamic NMR : Resolve tautomeric equilibria or rotameric effects causing split signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
